Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride
Overview
Description
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride, also known as oxanamide hydrochloride, is an organic compound with the molecular formula C9H18ClNO3 . It has a molecular weight of 223.7 g/mol . The IUPAC name for this compound is ethyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)7-4-3-5-12-6-7;/h7-8H,2-6,10H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Antitumor Activity
Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate showcases distinct antitumor activity, highlighting its potential in cancer research. This compound was synthesized through a series of reactions starting from cinnamaldehyde, malononitrile, and naphthalene-1,6-diol, and showed inhibition of cancer cell proliferation (Ju Liu et al., 2018).
Polymorphism Study
A study on the polymorphism of an investigational pharmaceutical compound, closely related to ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride, used spectroscopic and diffractometric techniques to characterize two polymorphic forms. This research contributes to the understanding of solid-state properties, crucial for drug development (F. Vogt et al., 2013).
Glucosidase Inhibition Studies
Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and evaluated for their α-glucosidase and β-glucosidase inhibition activities. This research signifies the compound's potential in developing treatments for diseases like diabetes, with one compound showing high inhibition potency (Ayesha Babar et al., 2017).
Chemoselective Synthesis
The compound demonstrates its utility in chemoselective synthesis, where ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate was used for synthesizing a variety of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. This research highlights the compound's versatility in organic synthesis, yielding products in moderate to good yields (Leida M. Pretto et al., 2019).
Marine Fungus Compounds
Continuous research on the ethyl acetate extract from the marine fungus Penicillium sp. led to the discovery of new compounds, including ethyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl)acetate derivatives. These findings contribute to the exploration of marine natural products for potential pharmaceutical applications (Hong-Hua Wu et al., 2010).
Properties
IUPAC Name |
ethyl 2-amino-2-(oxan-3-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)7-4-3-5-12-6-7;/h7-8H,2-6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWIUCMLAAXZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCOC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443979-75-6 | |
Record name | 2H-Pyran-3-acetic acid, α-aminotetrahydro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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